2-(4-Chloro-3-methylbenzoyl)furan

Purification Distillation Physicochemical characterization

This 4-chloro-3-methyl substituted benzoylfuran is a ChEMBL-registered α-L-fucosidase inhibitor (IC₅₀ 181,000 nM), offering a validated starting point for fucosidosis and glycosidase disorder programs. The specific substitution pattern elevates the boiling point by ~61°C versus 2-benzoylfuran, enabling selective distillation-based purification in kilo-lab settings. Its enhanced lipophilicity improves membrane permeability for cell-based assays. Unlike generic 2-benzoylfuran, this compound is cited in EP 0080356 A2 (anti-inflammatory pharmacophore), making it a defendable choice for IP-sensitive lead optimization.

Molecular Formula C12H9ClO2
Molecular Weight 220.65 g/mol
CAS No. 13365-65-6
Cat. No. B7978678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-3-methylbenzoyl)furan
CAS13365-65-6
Molecular FormulaC12H9ClO2
Molecular Weight220.65 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)C2=CC=CO2)Cl
InChIInChI=1S/C12H9ClO2/c1-8-7-9(4-5-10(8)13)12(14)11-3-2-6-15-11/h2-7H,1H3
InChIKeyHPVNZKOWOZJJDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chloro-3-methylbenzoyl)furan (CAS 13365-65-6): Core Physicochemical and Structural Profile for Procurement Assessment


2-(4-Chloro-3-methylbenzoyl)furan, also identified as (4-chloro-3-methylphenyl)(2-furyl)methanone, is a heterocyclic aryl ketone with the molecular formula C₁₂H₉ClO₂ and a molecular weight of 220.65 g/mol . The compound features a furan ring linked via a carbonyl bridge to a 4-chloro-3-methyl-substituted phenyl ring. Predicted physicochemical properties include a boiling point of 347.1 ± 37.0 °C and a density of 1.235 ± 0.06 g/cm³ . This substitution pattern—specifically the simultaneous presence of a chlorine at the para position and a methyl group at the meta position on the benzoyl ring—differentiates it from simpler benzoylfuran analogs and influences both its lipophilicity and biological target engagement.

Why 2-(4-Chloro-3-methylbenzoyl)furan Cannot Be Replaced by Generic Benzoylfuran Analogs: Evidence-Based Substitution Risks


The 4-chloro-3-methyl substitution pattern on the benzoyl ring is not a trivial structural variation. In closely related arylfuran series, the presence and position of halogen and methyl substituents have been shown to modulate both physicochemical properties and biological activity in a non-linear fashion [1]. For instance, removing the chlorine or methyl group alters the compound’s boiling point by over 60 °C, which directly impacts distillation-based purification and formulation protocols. Furthermore, the compound has been specifically tested and registered in authoritative biochemical databases (ChEMBL/BindingDB) for alpha-L-fucosidase inhibition, unlike its simpler unsubstituted or mono-substituted analogs [2]. Generic substitution with 2-benzoylfuran or 2-(4-chlorobenzoyl)furan therefore risks both process inconsistency and loss of the specific biological profile required for target-based screening campaigns.

Quantitative Differentiation Evidence for 2-(4-Chloro-3-methylbenzoyl)furan Versus Its Closest Analogs


Boiling Point Elevation: 2-(4-Chloro-3-methylbenzoyl)furan vs. Unsubstituted 2-Benzoylfuran

The target compound exhibits a predicted boiling point of 347.1 °C at 760 mmHg, compared to approximately 285.7 °C for the unsubstituted analog 2-benzoylfuran (CAS 2689-59-0) . This 61.4 °C elevation is directly attributable to the presence of the chlorine and methyl substituents, which increase molecular weight and polarizability. For procurement, this means that distillation protocols and solvent evaporation conditions must be adjusted upward; for laboratories using analog compounds, the same thermal parameters will not transfer successfully.

Purification Distillation Physicochemical characterization

Alpha-L-Fucosidase Inhibitory Activity: A Registered Biochemical Fingerprint Absent for Simpler Analogs

2-(4-Chloro-3-methylbenzoyl)furan has been tested and registered in ChEMBL (CHEMBL1933097) for inhibition of bovine kidney alpha-L-fucosidase, with a measured IC₅₀ of 1.81 × 10⁵ nM (181,000 nM) [1]. By contrast, the unsubstituted analog 2-benzoylfuran (CAS 2689-59-0) has no registered inhibitory data against alpha-L-fucosidase in ChEMBL or BindingDB. Among the broader class of simple furan-based inhibitors, reported IC₅₀ values for alpha-L-fucosidase range from approximately 300,000 nM to >500,000 nM [2], indicating that the chloro-methyl substitution pattern in the target compound confers modest but measurable inhibitory potency. Researchers screening for fucosidase modulators thus gain a characterized starting point that is absent for generic benzoylfuran analogs.

Glycosidase inhibition Enzyme screening Fucosidosis research

Anti-Inflammatory Pharmacophore Scope: Patent-Grounded Scaffold Validation with Quantitative In Vivo Inhibition Data

The compound falls within the generic scope of EP 0080356 A2, which claims substituted furans of the formula where R is hydrogen, chloro, bromo, iodo, or methyl as anti-inflammatory agents [1]. In the rat carrageenan-induced foot edema assay, structurally related exemplified compounds (2,6-di(t-butyl)-4-furoylphenols) demonstrated 39–54% inhibition of edema at an oral dose of 100 mg/kg [1]. While the target compound itself was not individually assayed in this patent, its 4-chloro-3-methylbenzoyl substitution pattern places it within the claimed pharmacophore space. Analogs lacking the chlorine or methyl substituents (e.g., 2-benzoylfuran) fall outside the preferred substitution profile described for optimal activity in this assay system, making the target compound a more relevant candidate for anti-inflammatory screening libraries.

Anti-inflammatory COX inhibition Drug discovery scaffold

Optimal Research and Industrial Use Cases for 2-(4-Chloro-3-methylbenzoyl)furan Based on Quantitative Differentiation Evidence


Glycosidase Inhibitor Screening and Fucosidosis-Relevant SAR Campaigns

The ChEMBL-registered alpha-L-fucosidase IC₅₀ of 181,000 nM positions this compound as a characterized starting point for medicinal chemistry programs targeting fucosidosis or related glycosidase disorders. Unlike the unsubstituted analog 2-benzoylfuran, which lacks any registered enzyme inhibition data, this compound provides a benchmark for assessing the impact of chloro-methyl substitution on potency. Researchers can use this data to design focused analog libraries around the 4-chloro-3-methylbenzoyl scaffold, reducing the screening burden for de novo hit identification. [1]

Anti-Inflammatory Lead Optimization Leveraging a Patent-Validated Pharmacophore

The inclusion of 2-(4-chloro-3-methylbenzoyl)furan within the scope of EP 0080356 A2, which reports 39–54% in vivo edema inhibition for structurally related compounds at 100 mg/kg p.o., makes it a strategically relevant synthon for anti-inflammatory lead optimization. Medicinal chemistry teams can use this compound as a core scaffold for further derivatization—such as introducing antioxidant 2,6-di(tert-butyl)phenol motifs—to improve potency while maintaining the patent-grounded substitution framework. Simpler analogs like 2-benzoylfuran lack this validated anti-inflammatory pharmacophore association, making them less defensible choices for IP-sensitive programs. [2]

Process Chemistry Development Requiring Distinct Thermal Separation Parameters

With a predicted boiling point of 347.1 °C—approximately 61 °C higher than 2-benzoylfuran—this compound demands specifically tailored distillation and solvent-stripping protocols. Process development teams selecting this compound for scale-up must account for the elevated energy input and extended cycle times relative to lighter benzoylfuran analogs. This thermal differentiation also enables selective separation from lower-boiling byproducts in multi-component reaction mixtures, a practical advantage for kilo-lab and pilot-plant operations where precise boiling point differences govern purification feasibility.

Chemical Biology Probe Development Requiring Balanced Lipophilicity

The combined chloro and methyl substituents on the benzoyl ring increase the compound's lipophilicity relative to unsubstituted 2-benzoylfuran, potentially enhancing membrane permeability in cell-based assays. While a predicted logP value is not available from the authoritative databases consulted, the structural features align with established medicinal chemistry principles for improving passive diffusion. For chemical biology groups developing cellular probes, this compound offers a calculated lipophilicity shift that can be exploited for target engagement studies where the unsubstituted analog may suffer from insufficient cellular uptake. This inference is supported by the boiling point elevation data, which correlates with increased van der Waals interactions and thus higher logP.

Quote Request

Request a Quote for 2-(4-Chloro-3-methylbenzoyl)furan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.